molecular formula C7H7IN2 B14264424 (But-1-en-1-yl)(iodo)propanedinitrile CAS No. 130575-22-3

(But-1-en-1-yl)(iodo)propanedinitrile

Cat. No.: B14264424
CAS No.: 130575-22-3
M. Wt: 246.05 g/mol
InChI Key: WQKCHUPUEQNXDQ-UHFFFAOYSA-N
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Description

(But-1-en-1-yl)(iodo)propanedinitrile is a chemical compound that features a butenyl group, an iodine atom, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-1-en-1-yl)(iodo)propanedinitrile can be achieved through several methods. One common approach involves the reaction of but-1-ene with iodine and propanedinitrile under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(But-1-en-1-yl)(iodo)propanedinitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Addition Reactions: The double bond in the butenyl group can undergo addition reactions with various reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds where the iodine atom is replaced by another functional group.

Scientific Research Applications

(But-1-en-1-yl)(iodo)propanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (But-1-en-1-yl)(iodo)propanedinitrile exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile: A simpler compound with similar nitrile groups but lacking the butenyl and iodine components.

    Iodopropynyl butylcarbamate: Another iodine-containing compound with different functional groups and applications.

Uniqueness

(But-1-en-1-yl)(iodo)propanedinitrile is unique due to its combination of a butenyl group, an iodine atom, and a propanedinitrile moiety

Properties

CAS No.

130575-22-3

Molecular Formula

C7H7IN2

Molecular Weight

246.05 g/mol

IUPAC Name

2-but-1-enyl-2-iodopropanedinitrile

InChI

InChI=1S/C7H7IN2/c1-2-3-4-7(8,5-9)6-10/h3-4H,2H2,1H3

InChI Key

WQKCHUPUEQNXDQ-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(C#N)(C#N)I

Origin of Product

United States

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